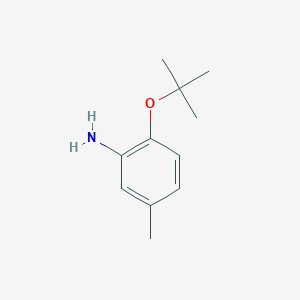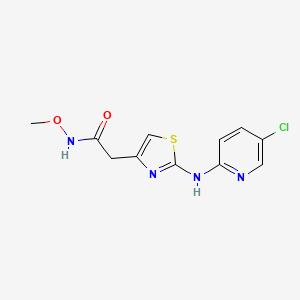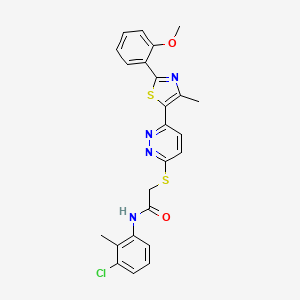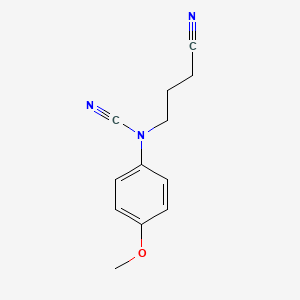![molecular formula C20H24ClNO B2860098 Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone CAS No. 1795471-50-9](/img/structure/B2860098.png)
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a bicyclic heptene structure, an azepane ring, and a 4-chlorophenyl group . The bicyclic heptene structure is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis, involving reactions such as ring-closing metathesis or Diels-Alder reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a bicyclic heptene ring, an azepane ring, and a 4-chlorophenyl group . The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the double bond in the bicyclic heptene ring, which could undergo reactions such as hydrogenation or epoxidation . The azepane ring could potentially be modified through reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by factors such as its molecular weight, the presence of polar groups, and its overall shape . For example, the presence of the chlorophenyl group could increase its lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone derivatives have been synthesized and characterized, highlighting their potential for various scientific applications. These derivatives were obtained through aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reactions, achieving yields greater than 60%. The compounds were thoroughly characterized using physical constants and spectral data, laying a foundation for their application in biological studies and materials science. (Thirunarayanan, 2016), (Thirunarayanan, 2015).
Biological Activities
These synthesized methanones exhibit promising antimicrobial, antioxidant, and insect antifeedant activities. They have been evaluated against a variety of bacterial and fungal species using DPPH radical scavenging methods and leaf disc bio-assay methods with 4th instar larvae Achoea Janata L, showcasing their potential in developing new antimicrobial and antioxidant agents, as well as in agricultural applications to control pest populations. (Thirunarayanan, 2016), (Thirunarayanan, 2015).
Material Science Applications
These derivatives also find applications in materials science, particularly in the synthesis and development of polymers with potential use in photoresist materials for 193 nm lithography processes. The research has extended into exploring various cycloaliphatic co- and terpolymers synthesized through different polymerization techniques, highlighting the versatile application of these bicyclic compounds in creating materials with varied glass transition temperatures and solubility profiles suitable for advanced manufacturing processes. (Okoroanyanwu et al., 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-(4-chlorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARJKMUUBOKHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2860015.png)
![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2860016.png)



![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)


![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)